N-Methoxy-N,O-bis(trimethylsilyl)carbamate
Overview
Description
N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C8H21NO3Si2 . It contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .
Synthesis Analysis
The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .Molecular Structure Analysis
The molecular structure of N-Methoxy-N,O-bis(trimethylsilyl)carbamate consists of 8 Carbon atoms, 21 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H21NO3Si2/c1-11-9 (13 (2,3)4)8 (10)12-14 (5,6)7/h1-7H3
. Chemical Reactions Analysis
The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .Physical And Chemical Properties Analysis
The molecular weight of N-Methoxy-N,O-bis(trimethylsilyl)carbamate is 235.43 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are 235.10599660 g/mol . The Topological Polar Surface Area of the compound is 38.8 Ų .Scientific Research Applications
Catalytic Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate, a derivative, is used in catalytic asymmetric aminohydroxylation. This process leads to enantiomerically enriched TeoC protected aminoalcohols, achieving up to 80% yield (Reddy, Dress & Sharpless, 1998).
Silylation in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N,N-dialkyl-carbamates can be synthesized with high yields (85-95%) and are used for the silylation of alcohols, phenols, and carboxylic acids, showing potential applications in organic synthesis (Knausz et al., 1983).
Gas Chromatographic Analysis : N-substituted trimethylsilylcarbamates are suitable for silylating alkaloids and producing methoxime trimethylsilyl derivatives for gas chromatographic analysis (Knausz et al., 1986).
Mycotoxin Analysis : N,N-dimethyl-trimethylsilyl-carbamate serves as an effective derivatizing agent for trichothecene mycotoxins in gas chromatography (Eke & Torkos, 2004).
Battery Performance Enhancement : Bis(trimethylsilyl)carbodiimide improves the cycling stability and capacity retention in high-voltage lithium-rich oxide cathodes, enhancing battery performance (Lan et al., 2019).
Conversion to Alkyloximes and Imines : Silyl Carbamates can convert ketones to O-methyl oximes and imines, although yields are moderate in some cases. They show similar results with ferrocenylated oxo derivatives (Kardon et al., 2011).
Electrolyte Additives in Batteries : N,N-dimethyl-trimethylsilyl-carbamate acts as an electrolyte additive in batteries, particularly enhancing the performance of high-voltage lithium-rich layered oxide cathodes (Lan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
trimethylsilyl N-methoxy-N-trimethylsilylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXSWVZNAVCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N,O-bis(trimethylsilyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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